molecular formula C54H52N4O6 B12499456 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione

Cat. No.: B12499456
M. Wt: 853.0 g/mol
InChI Key: RMHFANAFTWZAKJ-UHFFFAOYSA-N
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Description

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of quinoline and quinuclidine moieties linked to an anthracene-9,10-dione core, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves multiple steps, starting with the preparation of the quinoline and quinuclidine intermediates. These intermediates are then coupled with anthracene-9,10-dione through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce new functional groups to the quinoline or quinuclidine moieties .

Scientific Research Applications

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The quinoline moieties can intercalate with DNA, disrupting replication and transcription processes. The quinuclidine groups may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis((1S)- (6-methoxyquinolin-4-yl) (5-vinylquinuclidin-2-yl)methyl)anthracene-9,10-dione
  • 1,4-bis[®-[(1S,2S,4S,5R)-5-ethylquinuclidin-2-yl]- (6-methoxy-4-quinolyl)methoxy]phthalazine

Uniqueness

1,4-Bis((6-methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methoxy)anthracene-9,10-dione stands out due to its unique combination of quinoline and quinuclidine moieties linked to an anthracene-9,10-dione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C54H52N4O6

Molecular Weight

853.0 g/mol

IUPAC Name

1,4-bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione

InChI

InChI=1S/C54H52N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h5-18,21-22,27-28,31-34,45-46,53-54H,1-2,19-20,23-26,29-30H2,3-4H3

InChI Key

RMHFANAFTWZAKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8C=C)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O

Origin of Product

United States

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